

# An In-depth Technical Guide to 3,5-Dichloro-3'-iodobenzophenone

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Compound of Interest

Compound Name: 3,5-Dichloro-3'-iodobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **3,5-Dichloro-3'-iodobenzophenone** is not readily available in public databases. This guide is constructed based on established chemical principles and data from structurally related compounds. The proposed synthesis and predicted properties should be considered theoretical and require experimental validation.

## **Core Chemical Properties**

While specific experimental values for **3,5-Dichloro-3'-iodobenzophenone** are not available, its fundamental properties can be estimated based on its molecular structure. These estimations are crucial for planning its synthesis, purification, and use in experimental settings.



Property	Predicted Value/Information	Basis of Prediction
Molecular Formula	C13H7Cl2IO	Based on the chemical structure
Molecular Weight	377.00 g/mol	Calculated from the atomic weights of the constituent elements
Appearance	Likely a white to off-white solid	General appearance of similar benzophenone derivatives
Melting Point	Estimated range: 100-150 °C	Inferred from related structures like 3,3'-dichlorobenzophenone and other halogenated benzophenones
Boiling Point	> 300 °C (decomposes)	Typical for benzophenones of similar molecular weight
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water	Based on the nonpolar nature of the molecule

# Proposed Synthesis Protocol: Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

For the synthesis of **3,5-Dichloro-3'-iodobenzophenone**, a logical approach is the reaction of **1,3-dichlorobenzene** with **3-iodobenzoyl** chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl<sub>3</sub>).

### **Detailed Experimental Methodology**

Materials:



- 1,3-Dichlorobenzene
- 3-Iodobenzoyl chloride
- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Hexanes
- Ethyl acetate

### Equipment:

- Round-bottom flask with a magnetic stirrer
- Reflux condenser with a drying tube (e.g., filled with CaCl<sub>2</sub>)
- Addition funnel
- Heating mantle with a temperature controller
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (glass column, silica gel)
- Thin Layer Chromatography (TLC) plates and developing chamber

#### Procedure:

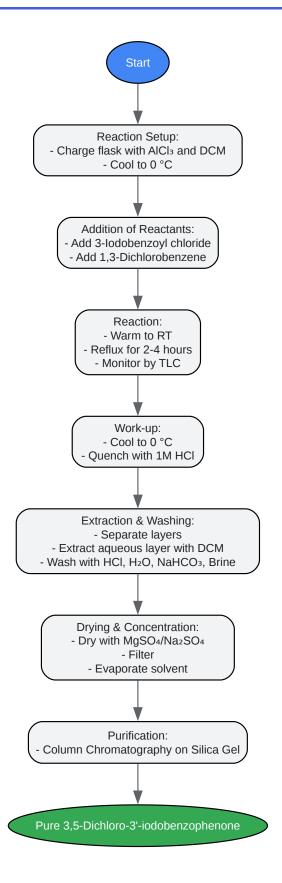


- Reaction Setup: A dry round-bottom flask is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C in an ice bath.
- Addition of Reactants: 3-lodobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension via an addition funnel.
   Following this, 1,3-dichlorobenzene (1.5 eq) is added dropwise, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1M HCl. The mixture is then transferred to a separatory funnel.
- Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2x). The combined organic layers are washed successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product is purified by column chromatography on silica gel using a
  mixture of hexanes and ethyl acetate as the eluent. The fractions containing the desired
  product (identified by TLC) are collected and the solvent is evaporated to yield pure 3,5Dichloro-3'-iodobenzophenone.

## **Logical Workflow for Synthesis and Purification**

The following diagram illustrates the logical workflow for the proposed synthesis and purification of **3,5-Dichloro-3'-iodobenzophenone**.





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To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dichloro-3'iodobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359011#3-5-dichloro-3-iodobenzophenonechemical-properties]

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